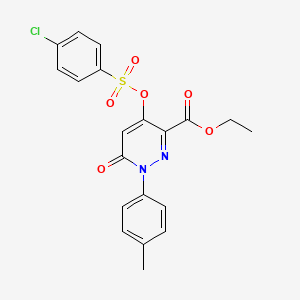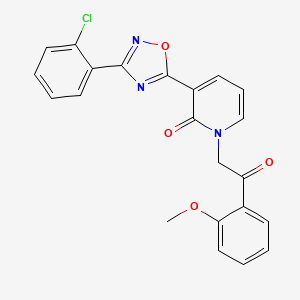
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Anticancer Properties
Compounds similar to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one have shown promise as apoptosis inducers and potential anticancer agents. A study discovered that certain 1,2,4-oxadiazoles, like 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, exhibited in vivo activity against tumor models, identifying them as potential therapeutic options for cancer treatment (Zhang et al., 2005).
Molecular Structure and Chemical Properties
Research on derivatives of pyrazolo[3,4-b]pyridines, which are structurally related to the compound , has been conducted to understand their molecular structure and chemical properties. These studies are crucial for the development and synthesis of novel compounds with specific biological activities (Quiroga et al., 1999).
Anti-inflammatory and Antibacterial Applications
Some pyrazoline derivatives, which share a structural resemblance to the compound of interest, have demonstrated significant anti-inflammatory and antibacterial activities. These findings highlight the potential of these compounds in medical applications (Ravula et al., 2016).
Photophysical Applications
Research into derivatives of 1,3,4-oxadiazoles has explored their use in photophysical applications, such as in organic light-emitting diodes (OLEDs). These studies investigate the synthesis, structure, and device performance of these compounds, indicating their potential in electronic and photonic devices (Wang et al., 2001).
Drug Design and Molecular Docking
Studies on compounds structurally similar to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one have focused on their synthesis and molecular docking, exploring their potential as anticancer and antimicrobial agents. These investigations provide insights into the drug design process and the molecular mechanisms of these compounds (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-29-19-11-5-3-8-15(19)18(27)13-26-12-6-9-16(22(26)28)21-24-20(25-30-21)14-7-2-4-10-17(14)23/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYTVNIUNTHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2874639.png)
![1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2874641.png)
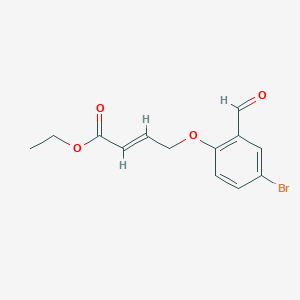
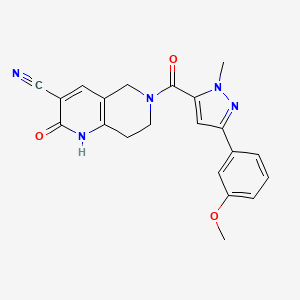
![8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2874648.png)
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)
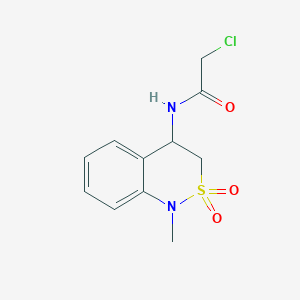
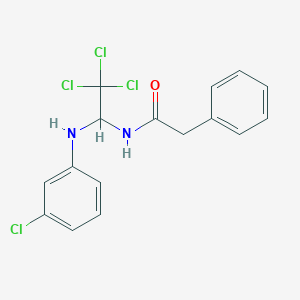
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)

![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2874657.png)
![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)
